1-(3,5-Dichloro-4-pyridazinyl)ethanone
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Overview
Description
1-(3,5-Dichloro-4-pyridazinyl)ethanone is an organic compound with the molecular formula C6H4Cl2N2O and a molecular weight of 191.01 g/mol . It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the pyridazine ring and an ethanone group at the 4th position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-4-pyridazinyl)ethanone typically involves the chlorination of pyridazine derivatives followed by the introduction of the ethanone group. One common method includes the reaction of 3,5-dichloropyridazine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete chlorination and acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloro-4-pyridazinyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products Formed
Oxidation: Formation of 1-(3,5-dichloro-4-pyridazinyl)acetic acid.
Reduction: Formation of 1-(3,5-dichloro-4-pyridazinyl)ethanol or 1-(3,5-dichloro-4-pyridazinyl)ethylamine.
Substitution: Formation of this compound derivatives with various functional groups.
Scientific Research Applications
1-(3,5-Dichloro-4-pyridazinyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-4-pyridazinyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3,6-Dichloro-4-pyridazinyl)ethanone: Similar structure with chlorine atoms at the 3rd and 6th positions.
1-(3,5-Dichloro-4-pyridinyl)ethanone: Similar structure but with a pyridine ring instead of a pyridazine ring.
Uniqueness
1-(3,5-Dichloro-4-pyridazinyl)ethanone is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H4Cl2N2O |
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Molecular Weight |
191.01 g/mol |
IUPAC Name |
1-(3,5-dichloropyridazin-4-yl)ethanone |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3(11)5-4(7)2-9-10-6(5)8/h2H,1H3 |
InChI Key |
HIHFGAXIPLIOLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=NC=C1Cl)Cl |
Origin of Product |
United States |
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